molecular formula C19H22N4O4S B2865945 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide CAS No. 2034585-86-7

4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2865945
CAS No.: 2034585-86-7
M. Wt: 402.47
InChI Key: LSQALDOVIJLQLW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is a synthetic organic compound that has potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzamide core with a dimethylsulfamoyl group and a pyrrolidinyl-pyridinyl moiety, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrrolidinyl-pyridinyl moiety. Common reagents and conditions used in these reactions include:

    Reagents: Benzoyl chloride, dimethylamine, pyrrolidine, pyridine derivatives, and various coupling agents.

    Conditions: Reactions are often carried out under controlled temperatures, with the use of solvents such as dichloromethane, toluene, or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)benzamide: Lacks the pyrrolidinyl-pyridinyl moiety.

    N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide: Lacks the dimethylsulfamoyl group.

Uniqueness

4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide is unique due to the presence of both the dimethylsulfamoyl group and the pyrrolidinyl-pyridinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-22(2)28(26,27)16-7-5-15(6-8-16)19(25)21-13-14-9-10-20-17(12-14)23-11-3-4-18(23)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQALDOVIJLQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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